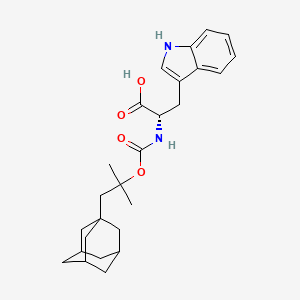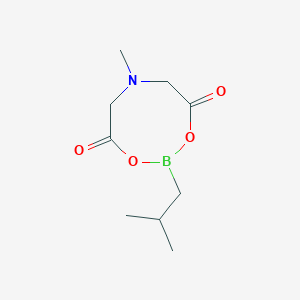
(2-Methylpropyl)boronic acid mida ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)boronic acid mida ester is a protected boronic acid derivative that incorporates methylimindodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, which makes it a valuable reagent in various chemical reactions, particularly in selective and iterative cross-coupling sequences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)boronic acid MIDA ester typically involves the reaction of (2-Methylpropyl)boronic acid with methylimindodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylpropyl)boronic acid MIDA ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester can participate in substitution reactions, where the MIDA group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters. These products are valuable intermediates in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
(2-Methylpropyl)boronic acid MIDA ester has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Methylpropyl)boronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA group provides stability and prevents premature reactions, allowing for selective and controlled chemical transformations. The compound interacts with molecular pathways involved in cross-coupling reactions, facilitating the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid MIDA ester
- Vinylboronic acid MIDA ester
- 4-Bromophenylboronic acid MIDA ester
Uniqueness
(2-Methylpropyl)boronic acid MIDA ester is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. Unlike other boronic acid derivatives, the MIDA ester form allows for prolonged shelf life and resistance to hydrolysis, making it a preferred choice in various synthetic applications .
Eigenschaften
IUPAC Name |
6-methyl-2-(2-methylpropyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO4/c1-7(2)4-10-14-8(12)5-11(3)6-9(13)15-10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRWQFNPZCCLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)
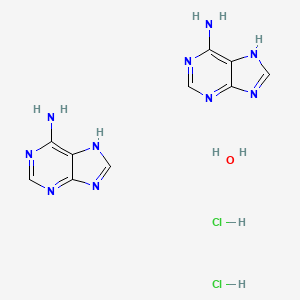
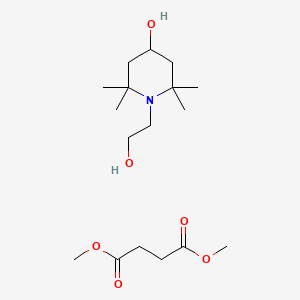
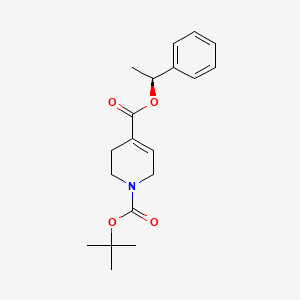
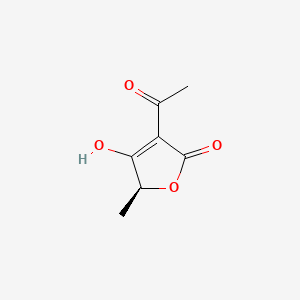
![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)
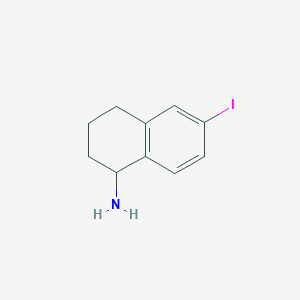
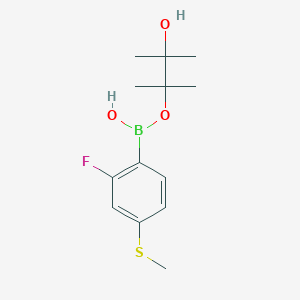
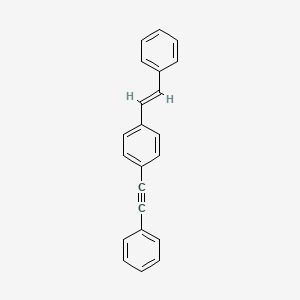
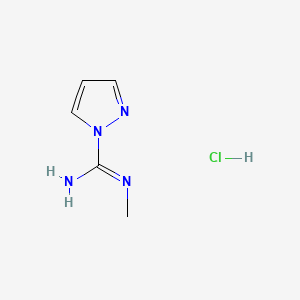
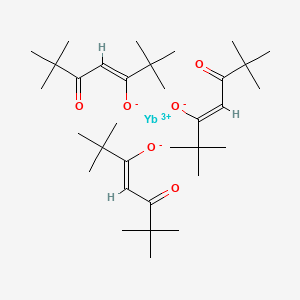
![(1S,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8113081.png)
